molecular formula C18H18N4O2S B2952107 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1203170-97-1

1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2952107
CAS No.: 1203170-97-1
M. Wt: 354.43
InChI Key: BEAOISMNICDZJU-UHFFFAOYSA-N
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Description

1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. It has been the subject of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase. This inhibition leads to apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the expression of certain genes involved in cancer progression. Additionally, it has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone in lab experiments is its potential as a therapeutic agent for cancer and mental health disorders. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in these applications.

Future Directions

There are several future directions for research on 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone. One direction is to further investigate its mechanism of action to optimize its use as a therapeutic agent. Another direction is to study its potential use in combination with other drugs to enhance its anticancer properties. Additionally, it could be studied for its potential use in other mental health disorders, such as bipolar disorder and schizophrenia.

Synthesis Methods

The synthesis of 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone involves a multi-step process. The first step involves the reaction of 2-aminopyridazine with furan-2-carboxylic acid to form 6-(furan-2-yl)pyridazin-3-amine. This intermediate is then reacted with 4-chloro-1-piperazine to form 4-(6-(furan-2-yl)pyridazin-3-yl)piperazine. Finally, the compound is reacted with 2-thiophene carboxylic acid to form the desired product.

Scientific Research Applications

1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone has been studied for its potential applications as a therapeutic agent. It has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been studied for its potential use as an antidepressant and anxiolytic agent.

Properties

IUPAC Name

1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-18(13-14-3-2-12-25-14)22-9-7-21(8-10-22)17-6-5-15(19-20-17)16-4-1-11-24-16/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAOISMNICDZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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